3-(1-Benzylpiperidin-3-yl)propanoic acid
Description
General Overview of Benzylpiperidine and Propanoic Acid Scaffolds in Chemical Biology
The benzylpiperidine scaffold is a prevalent structural feature in a multitude of biologically active compounds. The piperidine (B6355638) ring, a saturated heterocycle, provides a versatile framework that can be readily functionalized, influencing the compound's pharmacokinetic and pharmacodynamic properties. The addition of a benzyl (B1604629) group to the piperidine nitrogen introduces aromaticity and steric bulk, which can be crucial for molecular recognition and binding to biological targets. Benzylpiperidine derivatives have been extensively investigated for their diverse pharmacological activities, including acting as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are implicated in Alzheimer's disease. chemscene.comchemazone.com The versatility of this scaffold allows for the development of multi-target-directed ligands, a promising strategy for complex diseases. chemscene.comchemazone.com
Similarly, the propanoic acid scaffold, a simple three-carbon carboxylic acid, is a fundamental building block in both natural and synthetic compounds. docbrown.infochemicalbook.com Its presence can significantly impact a molecule's solubility, acidity, and ability to interact with biological systems, often through hydrogen bonding and ionic interactions. chemicalbook.com Propanoic acid and its derivatives are found in various natural products and are utilized in the synthesis of pharmaceuticals and other specialty chemicals. docbrown.info In drug design, the carboxylic acid group can act as a key pharmacophore, interacting with specific residues in enzyme active sites or receptors.
Significance of the 3-(1-Benzylpiperidin-3-yl)propanoic Acid Moiety in Contemporary Chemical Research
The combination of the benzylpiperidine and propanoic acid moieties into a single molecule, this compound, presents a unique chemical entity with significant potential in contemporary research. While specific research on this exact isomer is limited, the analysis of its constituent parts and related structures provides valuable insights. The propanoic acid tail attached at the 3-position of the piperidine ring offers a flexible linker with a terminal carboxylic acid group, which is a key feature for interacting with biological targets.
The spatial arrangement of the benzyl group and the propanoic acid substituent on the piperidine ring is critical for its potential biological activity. This specific substitution pattern may confer selectivity for certain enzymes or receptors over other isomers, such as the 4-substituted analogue. Research on related structures suggests that this moiety could be a valuable lead for developing novel therapeutic agents.
Historical Context of Related Chemical Entity Investigations
The investigation of benzylpiperidine derivatives has a rich history in medicinal chemistry. Early research focused on their analgesic and central nervous system depressant activities. uni.lu Over the years, the scope of research has expanded significantly, with a notable focus on neurodegenerative diseases. For instance, derivatives of N-benzylpiperidine have been designed and synthesized as potent inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), showing promise in preclinical studies for Alzheimer's disease. chemscene.com
The exploration of propanoic acid derivatives has also been a long-standing area of research. These compounds have been investigated for a wide range of applications, from their use as food preservatives to their role as intermediates in the synthesis of complex molecules. docbrown.info In recent years, there has been a growing interest in the biological activities of various substituted propanoic acids, including their potential as anticancer and antimicrobial agents. bldpharm.comsigmaaldrich.com The synthesis and evaluation of compounds where propanoic acid is linked to various heterocyclic systems continue to be an active area of investigation.
Scope and Objectives of Research on this compound
Given the established biological significance of its constituent scaffolds, research on this compound is primarily driven by the prospect of discovering novel therapeutic agents. The key objectives of investigating this specific molecule would include:
Synthesis and Characterization: Developing efficient and scalable synthetic routes to obtain the pure compound and its derivatives. This would involve detailed characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure.
Biological Screening: Evaluating the compound's activity against a range of biological targets. Based on the known properties of benzylpiperidine and propanoic acid derivatives, potential areas of investigation include its efficacy as an enzyme inhibitor (e.g., for cholinesterases, HDACs), a receptor ligand, or an antimicrobial agent.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications to the benzyl group, the piperidine ring, and the propanoic acid chain. This would help in identifying the key structural features responsible for any observed biological activity and in optimizing the lead compound for improved potency and selectivity.
Computational Modeling: Employing in silico methods such as molecular docking and molecular dynamics simulations to predict the binding modes of the compound with its potential biological targets. This can provide valuable insights into the mechanism of action and guide the design of more potent analogues. chemazone.com
Structure
3D Structure
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
3-(1-benzylpiperidin-3-yl)propanoic acid |
InChI |
InChI=1S/C15H21NO2/c17-15(18)9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H,17,18) |
InChI Key |
DNSYWHINRWIFPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 3 1 Benzylpiperidin 3 Yl Propanoic Acid
Retrosynthetic Analysis of 3-(1-Benzylpiperidin-3-yl)propanoic Acid
A retrosynthetic analysis of the target molecule, this compound, identifies several key bond disconnections that illuminate potential synthetic strategies. The primary disconnections are:
C-N Bond Disconnection: The bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group is a logical point for disconnection. This suggests a late-stage N-benzylation of a pre-formed 3-(piperidin-3-yl)propanoic acid precursor. This approach leads to two key synthons: the piperidine derivative and an electrophilic benzyl source, such as benzyl bromide or chloride.
C-C Bond Disconnection: The bond between the C-3 position of the piperidine ring and the adjacent carbon of the propanoic acid side chain can be disconnected. This strategy points towards the use of a 1-benzylpiperidine (B1218667) synthon functionalized at the 3-position (as either an electrophile or a nucleophile) and a three-carbon synthon that carries the propanoic acid functionality or a precursor thereof.
Piperidine Ring Disconnection: A more fundamental disconnection involves breaking the bonds of the heterocyclic ring itself. This approach builds the piperidine ring from acyclic precursors, potentially incorporating the required substituents during the cyclization process. For instance, a Dieckmann condensation of an N-benzyl-N,N-bis(β-propionate) diester could be envisioned to form the ring with the necessary carbon framework already in place. google.com
These disconnections outline three main strategic pathways:
Strategy A: Formation of the 3-substituted piperidine ring, followed by N-benzylation, and finally introduction/modification of the propanoic acid side chain.
Strategy B: N-benzylation of a simpler piperidine precursor, followed by functionalization at the C-3 position to introduce the propanoic acid moiety.
Strategy C: Construction of the piperidine ring from an acyclic N-benzyl precursor that already contains the carbon atoms for the propanoic acid side chain.
Classical Synthetic Routes to Benzylpiperidine Core Structures
Approaches to Piperidine Ring Formation
The synthesis of substituted piperidines is a well-established area of heterocyclic chemistry. nih.gov Several classical and modern methods can be adapted to produce the required 3-substituted piperidine scaffold.
Hydrogenation of Pyridine (B92270) Precursors: The most common approach involves the catalytic hydrogenation of a suitably substituted pyridine ring. This method is highly effective but depends on the availability of the corresponding 3-substituted pyridine starting material. Various catalysts, including rhodium and classic metal catalysts, can be employed under different conditions to achieve high yields. nih.gov
Intramolecular Cyclization: Piperidine rings can be formed through various intramolecular cyclization reactions. nih.gov These methods build the ring from a linear precursor containing a nitrogen atom and reactive functional groups. Key strategies include:
Reductive Amination: Cyclization of an amino-aldehyde or amino-ketone can form the piperidine ring via an intermediate iminium ion that is subsequently reduced.
Aza-Michael Addition: Intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile is a powerful method for forming the heterocyclic ring. nih.gov
Alkene Cyclization: Gold-catalyzed oxidative amination of non-activated alkenes can be used to form substituted piperidines. nih.gov
Ring Expansion Reactions: Optically active 3-substituted piperidines can be synthesized through the ring expansion of prolinol derivatives via an aziridinium intermediate. nih.govrsc.org This method allows for the introduction of various substituents at the C-3 position with good control over stereochemistry. nih.gov
Dieckmann Condensation: As mentioned in the retrosynthesis, an intramolecular Dieckmann condensation of a diester can be used to form a β-keto ester, which is a versatile intermediate for substituted piperidones. google.com A patent describes the reaction of benzylamine (B48309) with methyl acrylate to form N,N-bis(β-methyl propionate)benzylamine, which then undergoes Dieckmann condensation to yield a 1-benzyl-4-keto-3-piperidinecarboxylic acid methyl ester. google.com This intermediate can be further processed to the desired 3-substituted structure.
| Piperidine Synthesis Method | Starting Materials | Key Transformation | Advantages | Reference |
| Pyridine Hydrogenation | Substituted Pyridine | Catalytic Reduction (H₂, Metal Catalyst) | High efficiency, widely applicable | nih.gov |
| Reductive Amination | Acyclic Amino-ketone/aldehyde | Intramolecular iminium ion formation and reduction | Builds ring from simple precursors | nih.gov |
| Ring Expansion | Prolinol derivatives | Aziridinium intermediate formation and nucleophilic opening | Access to chiral products | nih.govrsc.org |
| Dieckmann Condensation | Acyclic Diester | Intramolecular base-catalyzed condensation | Incorporates functionality during cyclization | google.com |
Benzylation Strategies
The introduction of the benzyl group onto the piperidine nitrogen is typically a straightforward N-alkylation reaction. This step can be performed on a piperidine precursor that already contains the C-3 side chain or on a simpler piperidine that will be functionalized later.
The standard procedure involves reacting the secondary amine of the piperidine ring with a benzyl halide (e.g., benzyl chloride or benzyl bromide) in the presence of a base. echemi.com The base is required to neutralize the hydrohalic acid formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and non-nucleophilic organic bases like diisopropylethylamine (DIPEA). echemi.commdpi.com The choice of solvent and reaction conditions, such as temperature (conventional heating or microwave activation), can be optimized to improve yields and reaction times. echemi.com
| Reagent | Base | Solvent | Conditions | Reference |
| Benzyl Chloride | K₂CO₃ | Acetonitrile/CH₂Cl₂ | Reflux | mdpi.com |
| Benzyl Chloride | K₂CO₃ | Ethanol | Microwave, 80°C | echemi.com |
| Benzyl Bromide | DIPEA | Various organic solvents | Room temperature or heating | echemi.com |
Introduction of the Propanoic Acid Moiety
Attaching the three-carbon acid side chain to the 3-position of the 1-benzylpiperidine ring requires a carbon-carbon bond-forming reaction followed by functional group manipulation to yield the carboxylic acid.
Carbon-Carbon Bond Formation Methodologies
Several strategies can be employed to form the crucial C-C bond between the piperidine ring and the side chain.
Nucleophilic Substitution with Cyanide: A classic method for extending a carbon chain by one carbon is through nucleophilic substitution with a cyanide ion. thesciencehive.co.uk A 1-benzyl-3-(halomethyl)piperidine or 1-benzyl-3-(tosyloxymethyl)piperidine could be reacted with sodium or potassium cyanide to yield the corresponding nitrile. This two-carbon side chain could then be further elaborated. Alternatively, a more complex three-carbon synthon could be employed.
Malonic Ester Synthesis: A versatile approach involves reacting a 1-benzyl-3-halopiperidine with diethyl malonate. The resulting diester can be alkylated a second time if needed, followed by hydrolysis and decarboxylation to yield the desired propanoic acid side chain.
Organometallic Reagents: A 1-benzyl-3-piperidone intermediate could be reacted with an organometallic reagent, such as the organozinc reagent derived from ethyl 2-bromoacetate (Reformatsky reaction) or a related Grignard or organolithium reagent, to introduce the carbon framework of the side chain.
Wittig or Horner-Wadsworth-Emmons Reaction: Reaction of 1-benzyl-3-piperidone with a phosphorus ylide or phosphonate (B1237965) ester, such as triethyl phosphonoacetate, would yield an α,β-unsaturated ester. Subsequent reduction of the double bond and hydrolysis of the ester would provide the target propanoic acid.
Condensation Reactions: The synthesis of a related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, is achieved through the condensation of an indole with 1-benzyl-4-piperidone. mdpi.com A similar condensation strategy using a suitable three-carbon nucleophile with a 1-benzyl-3-piperidone could be envisioned.
Carboxylic Acid Functionalization
The final step in many of these synthetic sequences is the conversion of a precursor functional group into the carboxylic acid. The propanoic acid itself is a short-chain carboxylic acid with the formula CH₃CH₂COOH. study.comfiveable.mefiveable.me
Hydrolysis of Nitriles: If a nitrile (—CN) is introduced as the side-chain precursor, it can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically with heating. This method is robust and widely used for preparing carboxylic acids.
Hydrolysis of Esters: When the side chain is introduced as an ester (e.g., via malonic ester synthesis, Reformatsky reaction, or Wittig reaction), the final step is the saponification of the ester using a base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate and yield the final carboxylic acid.
Oxidation of Alcohols: If the C-C bond formation step results in a three-carbon chain ending in a primary alcohol (a propanol side chain), this alcohol can be oxidized to the carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid).
Stereoselective Synthesis of this compound Enantiomers
The development of stereoselective routes to the individual enantiomers of this compound is crucial for understanding their distinct biological activities. Both asymmetric synthesis and chiral resolution of a racemic mixture are viable approaches to obtain the enantiomerically pure forms of this compound.
Asymmetric synthesis aims to create a specific enantiomer directly. One conceptual approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as a substituted pyridine or tetrahydropyridine derivative, using a chiral rhodium or iridium catalyst, could potentially yield the desired enantiomer with high enantiomeric excess. Another strategy could involve the conjugate addition of a nucleophile to a chiral Michael acceptor, where the stereochemistry is directed by a chiral auxiliary that is later removed.
Chiral resolution, on the other hand, involves the separation of a racemic mixture of this compound. This is often achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or acid. The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization. Subsequent removal of the resolving agent then affords the individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is another powerful technique for the analytical and preparative separation of enantiomers.
| Method | Description | Key Considerations |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts, auxiliaries, or reagents. | Selection of appropriate chiral catalyst/auxiliary, optimization of reaction conditions to maximize enantioselectivity. |
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Choice of a suitable and cost-effective resolving agent, efficiency of the separation technique (e.g., crystallization, chiral chromatography). |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutical intermediates to minimize environmental impact. In the context of this compound synthesis, several strategies can be employed to enhance the sustainability of the process.
The use of greener solvents is a primary consideration. Traditional organic solvents can be replaced with more environmentally benign alternatives such as water, ethanol, or supercritical fluids where feasible. Additionally, solvent-free reaction conditions, where the reactants themselves act as the solvent, can significantly reduce waste.
Catalysis plays a pivotal role in green synthesis. The use of catalytic amounts of reagents is inherently more atom-economical than stoichiometric reactions. Biocatalysis, employing enzymes to carry out specific transformations, offers high selectivity under mild conditions, often in aqueous media. For instance, a transaminase could be used for the asymmetric synthesis of a chiral amine precursor to the piperidine ring.
Energy efficiency is another key aspect. The use of microwave irradiation or ultrasound can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating methods.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Alternative Solvents | Utilizing water, ethanol, or performing reactions under solvent-free conditions. | Reduced volatile organic compound (VOC) emissions, lower toxicity, and simplified purification. |
| Catalysis | Employing biocatalysts (e.g., enzymes) or heterogeneous catalysts. | High selectivity, mild reaction conditions, catalyst recyclability, and improved atom economy. |
| Energy Efficiency | Use of microwave or ultrasonic irradiation. | Faster reaction rates, shorter reaction times, and reduced energy consumption. |
Large-Scale Synthetic Considerations for Research Supply
The transition from a laboratory-scale synthesis to a larger-scale production for research supply necessitates careful consideration of several factors to ensure a safe, efficient, and cost-effective process.
Route Selection and Optimization: The chosen synthetic route must be robust, reproducible, and scalable. Reactions that are high-yielding and avoid problematic reagents or intermediates are preferred. Process optimization is crucial to maximize yield, minimize reaction times, and reduce the number of purification steps. This may involve a thorough investigation of reaction parameters such as temperature, pressure, concentration, and catalyst loading.
Reagent and Equipment Sourcing: The availability and cost of starting materials and reagents become critical at a larger scale. Sourcing from reliable suppliers is essential to ensure consistent quality. The synthesis must be adaptable to standard pilot plant or kilogram-scale laboratory equipment.
Safety and Work-up: A thorough safety assessment of all reaction steps is mandatory. This includes identifying potential hazards such as exothermic reactions, the handling of pyrophoric or toxic reagents, and ensuring appropriate engineering controls are in place. The work-up and purification procedures must be efficient and scalable. Crystallization is often the preferred method for purification on a large scale due to its efficiency and cost-effectiveness compared to chromatography.
Process Control and Analytics: Implementing in-process controls (IPCs) to monitor the progress of reactions is essential for ensuring consistency and identifying any deviations from the expected outcome. Analytical methods, such as HPLC and NMR, are used to confirm the identity and purity of intermediates and the final product.
| Consideration | Key Aspects |
| Process Robustness | High-yielding and reproducible reactions, minimal side products. |
| Cost-Effectiveness | Inexpensive starting materials and reagents, efficient use of resources. |
| Safety | Hazard identification and risk mitigation for all steps. |
| Scalable Purification | Preference for crystallization over chromatography. |
| Analytical Control | In-process monitoring and final product characterization. |
Chemical Reactivity and Derivatization of 3 1 Benzylpiperidin 3 Yl Propanoic Acid
Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Nitrogen
The nitrogen atom in the piperidine ring is a tertiary amine, making it nucleophilic and basic. Its primary mode of reaction involves interaction with electrophiles. A common reaction for tertiary amines is quaternization, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. This transformation alters the electronic properties and solubility of the molecule.
The piperidine nitrogen can also act as a base, reacting with strong acids to form piperidinium (B107235) salts. While it is already part of a tertiary amine structure, its nucleophilic character is fundamental in the context of substitution reactions where piperidine itself or its derivatives act as nucleophiles. nih.govacs.org For instance, in nucleophilic aromatic substitution reactions, piperidine can displace leaving groups on activated aryl substrates, a reaction that is often second-order in piperidine. nih.gov
Reactions Involving the Propanoic Acid Carboxyl Group
The propanoic acid functional group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction and oxidation reactions.
The carboxyl group readily undergoes esterification with alcohols in the presence of an acid catalyst, such as sulfuric acid, or through the use of coupling agents. The rate of esterification can be influenced by the structure of the alcohol and reaction temperature. ceon.rs For example, the reaction of propanoic acid with benzyl (B1604629) alcohol can be catalyzed by lipases in a solvent-free system to produce benzyl propionate. nih.govresearchgate.net Similarly, amidation can be achieved by reacting the carboxylic acid with a primary or secondary amine. These reactions often require the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, or by converting the carboxylic acid to a more reactive acyl chloride. nih.govresearchgate.net The use of heterogeneous catalysts like Nb₂O₅ has also been shown to be effective for the amidation of carboxylic acids with less reactive amines. researchgate.net These reactions are fundamental for creating libraries of compounds with diverse functionalities. researchgate.net
| Reaction Type | Reagents | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Esterification | Methanol (CH₃OH) | H₂SO₄ (catalytic), heat | Methyl 3-(1-benzylpiperidin-3-yl)propanoate |
| Esterification | Benzyl Alcohol | Lipase (e.g., Cal B), solvent-free nih.gov | Benzyl 3-(1-benzylpiperidin-3-yl)propanoate |
| Amidation | Benzylamine (B48309) (BnNH₂) | EDC, HOBt, DMF | N-Benzyl-3-(1-benzylpiperidin-3-yl)propanamide |
| Amidation | Piperidine | SOCl₂ then amine addition | (1-Benzylpiperidin-3-yl)-1-(piperidin-1-yl)propan-1-one |
The carboxylic acid group can be reduced to a primary alcohol, yielding 3-(1-benzylpiperidin-3-yl)propan-1-ol. This transformation is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.comchemguide.co.uklibretexts.org Weaker reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids or esters. chemistrysteps.comlibretexts.org The reduction proceeds through an aldehyde intermediate, which is rapidly reduced further to the alcohol and cannot be isolated. chemguide.co.uklibretexts.org
Oxidation reactions can target the piperidine ring rather than the carboxylic acid. The positions alpha to the piperidine nitrogen are susceptible to oxidation, which can lead to the formation of N-acyliminium ions as reactive intermediates. nih.gov These intermediates can then be trapped by nucleophiles to introduce new substituents on the piperidine ring. nih.govyoutube.com The regioselectivity of such oxidations can be a powerful tool for creating substituted piperidines. acs.orgcapes.gov.br
Modifications of the Benzyl Moiety
The benzyl group attached to the piperidine nitrogen offers two main avenues for modification: reactions on the aromatic ring and cleavage of the benzyl-nitrogen bond.
Electrophilic Aromatic Substitution : The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation. These reactions would typically lead to substitution at the ortho and para positions, allowing for the introduction of a wide range of functional groups onto the aromatic ring.
N-Debenzylation : A crucial reaction in medicinal chemistry is the removal of the benzyl group (debenzylation) to yield the secondary amine, 3-(piperidin-3-yl)propanoic acid. This is most commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govresearchgate.net This deprotection step unmasks the piperidine nitrogen, allowing for subsequent functionalization with different substituents.
Functionalization for Bioconjugation and Probe Development
The reactive handles on 3-(1-benzylpiperidin-3-yl)propanoic acid make it a suitable scaffold for the development of bioconjugates and chemical probes. thieme-connect.comthieme-connect.com The carboxylic acid is the most common site for conjugation. It can be activated and coupled with an amine-containing biomolecule (e.g., a peptide or protein) or a reporter molecule (e.g., a fluorophore) to form a stable amide bond. nih.gov This strategy is widely used to attach small molecules to larger biological entities. nih.gov
Piperidine scaffolds are prevalent in drug discovery and can be used to develop targeted probes. thieme-connect.comnih.gov For instance, derivatives can be designed as inhibitors for specific enzymes like kinases or cholinesterases. nih.govnih.gov The piperazine-fused disulfide scaffold has been used to create bioreductive probes, highlighting the utility of nitrogen-containing heterocycles in probe design. acs.org
| Functional Handle | Reaction | Conjugate/Probe Component | Linkage | Application Example |
|---|---|---|---|---|
| Carboxylic Acid | Amidation | Amine-functionalized Fluorophore | Amide | Fluorescent labeling for imaging |
| Carboxylic Acid | Amidation | Peptide/Protein | Amide | Targeted drug delivery |
| Piperidine (after debenzylation) | Amidation/Alkylation | Biotinylated Linker | Amide/Amine | Affinity-based protein profiling |
| Benzyl Group | Aromatic Substitution | Click-chemistry handle (e.g., alkyne) | Carbon-Carbon | Site-specific ligation via CuAAC |
Advanced Spectroscopic and Chromatographic Characterization for Research Purposes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to provide a detailed picture of the molecular structure of 3-(1-Benzylpiperidin-3-yl)propanoic acid.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a significantly downfield chemical shift, typically around 12 ppm, due to hydrogen bonding. libretexts.org The five protons of the benzyl (B1604629) group's phenyl ring would resonate in the aromatic region, approximately between 7.2 and 7.4 ppm. chemicalbook.com The two benzylic protons (CH₂) adjacent to the nitrogen would likely appear as a singlet around 3.5 ppm. The protons on the piperidine (B6355638) ring and the propanoic acid side chain will appear in the aliphatic region (approx. 1.5-3.0 ppm), with their signals split due to coupling with adjacent protons, providing valuable connectivity information.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is characteristically found far downfield, in the range of 165-185 δ. libretexts.org The aromatic carbons of the benzyl group would appear between 125 and 140 δ. rsc.org The remaining aliphatic carbons, including the benzylic CH₂, the piperidine ring carbons, and the two carbons of the propanoic acid side chain, would resonate in the upfield region of the spectrum (approx. 20-65 δ). rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 (broad s) | ~175-185 |
| Aromatic (-C₆H₅) | ~7.2-7.4 (m, 5H) | ~127-139 |
| Benzylic (-CH₂-Ph) | ~3.5 (s, 2H) | ~63 |
| Piperidine Ring (-CH-, -CH₂-) | ~1.5-3.1 (m) | ~24-55 |
| Propanoic Acid Chain (-CH₂CH₂-) | ~1.8-2.5 (m) | ~30-35 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns. For this compound (C₁₅H₂₁NO₂), the molecular weight is 247.34 g/mol . In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 247 or 248, respectively.
The fragmentation pattern provides a fingerprint of the molecule. A hallmark of N-benzyl compounds is the cleavage of the benzylic bond, leading to the formation of a stable tropylium ion at m/z 91. researchgate.net Other significant fragmentation pathways would likely involve the loss of the carboxyl group (M-45) or cleavage of the propanoic acid side chain. Fragmentation of the piperidine ring itself can also produce a series of characteristic ions. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Description |
|---|---|---|
| 247 | [C₁₅H₂₁NO₂]⁺ | Molecular Ion (M⁺) |
| 202 | [M - COOH]⁺ | Loss of carboxyl group |
| 156 | [M - C₇H₇]⁺ | Loss of benzyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (base peak) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band, which typically appears from 2500 to 3300 cm⁻¹, often overlapping with the C-H stretching vibrations. libretexts.orgechemi.comorgchemboulder.com Another key absorption is the strong, sharp peak for the carbonyl (C=O) stretch, expected between 1700 and 1725 cm⁻¹. echemi.com Aliphatic C-H stretching from the piperidine and propanoic acid moieties will be observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretches from the benzyl group typically appear just above 3000 cm⁻¹. pressbooks.pub The spectrum would also feature C-N stretching vibrations and aromatic C=C bending bands in the fingerprint region (below 1600 cm⁻¹). asianpubs.org
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Strong, Very Broad |
| Aromatic C-H | Stretch | 3000-3100 | Medium |
| Aliphatic C-H | Stretch | 2850-2980 | Medium-Strong |
| Carboxylic Acid C=O | Stretch | 1700-1725 | Strong, Sharp |
| Aromatic C=C | Stretch | 1450-1600 | Medium-Weak |
| Carboxylic Acid C-O | Stretch | 1210-1320 | Medium |
| Alkyl C-N | Stretch | 1020-1250 | Medium-Weak |
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Separation
HPLC and UPLC are indispensable chromatographic techniques for determining the purity of a compound and for its separation from reaction byproducts or impurities. For a compound like this compound, which possesses both a basic nitrogen atom and an acidic carboxyl group, reversed-phase HPLC is the most common approach. nih.govresearcher.life
A typical method would employ a C18 stationary phase column. nih.govresearcher.life The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. nih.govsielc.com To ensure good peak shape and prevent tailing, which is common for amines, an acid modifier like trifluoroacetic acid (TFA) or phosphoric acid is often added to the mobile phase. nih.govresearchgate.net Detection is commonly achieved using a UV detector, as the benzyl group contains a chromophore that absorbs UV light, typically monitored at wavelengths around 254 nm. nih.govgoogle.com The retention time of the compound under specific conditions is a key identifier, and the area of the peak is proportional to its concentration, allowing for quantitative purity assessment.
Table 4: Typical HPLC/UPLC Conditions for Analysis
| Parameter | Typical Condition |
|---|---|
| Technique | Reversed-Phase HPLC/UPLC |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) nih.govresearcher.life |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient with 0.1% TFA nih.gov |
| Flow Rate | 0.5 - 1.0 mL/min nih.govresearcher.lifegoogle.com |
| Detection | UV at ~254 nm nih.govgoogle.com |
| Column Temperature | Ambient or controlled (e.g., 30-40 °C) researcher.lifegoogle.com |
X-ray Crystallography for Solid-State Structure Determination
For compounds that can be grown as single crystals of sufficient quality, X-ray crystallography provides unambiguous proof of structure. This technique determines the precise three-dimensional arrangement of atoms in the solid state, yielding exact bond lengths, bond angles, and torsional angles.
For this compound, a crystal structure would confirm the relative stereochemistry if chiral centers are present and reveal the preferred conformation of the molecule in the crystal lattice. It is expected that the piperidine ring would adopt a stable chair conformation. nih.govosi.lv Furthermore, crystallographic analysis would detail the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which dictate the crystal packing. This information is invaluable for understanding the compound's solid-state properties and for computational modeling studies. asianpubs.orgnih.gov
Other Advanced Analytical Techniques in Compound Research
Beyond the core techniques, other analytical methods can provide further characterization.
Elemental Analysis: This technique determines the mass percentages of carbon, hydrogen, and nitrogen (CHN analysis). The experimental values are compared against the calculated theoretical percentages for the empirical formula (C₁₅H₂₁NO₂) to confirm the elemental composition of the synthesized compound. asianpubs.orgrsc.org
Computational Chemistry: In silico methods, such as Density Functional Theory (DFT), are increasingly used alongside experimental techniques. nih.gov These calculations can predict spectroscopic data (NMR, IR), determine stable conformations, and provide insights into the electronic properties of the molecule, thereby complementing and aiding in the interpretation of experimental results.
Computational Chemistry and Molecular Modeling Studies of 3 1 Benzylpiperidin 3 Yl Propanoic Acid
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com For a compound like 3-(1-Benzylpiperidin-3-yl)propanoic acid, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G+(d,p), would be employed to optimize the molecular geometry and predict various properties. nih.gov These calculations can determine key electronic descriptors that govern the molecule's reactivity and stability. mdpi.com
Key parameters typically calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. Other properties like ionization potential, electron affinity, electronegativity, hardness, and softness can also be derived from these calculations, providing a comprehensive electronic profile of the molecule. mdpi.com
Table 1: Hypothetical DFT-Calculated Electronic Properties
| Parameter | Description | Hypothetical Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.7 eV |
| Ionization Potential (I) | Energy required to remove an electron | 6.5 eV |
| Electron Affinity (A) | Energy released when an electron is added | 1.8 eV |
| Electronegativity (χ) | Tendency to attract electrons | 4.15 eV |
| Hardness (η) | Resistance to change in electron distribution | 2.35 eV |
| Softness (S) | Reciprocal of hardness | 0.43 eV⁻¹ |
| Electrophilicity Index (ω) | Propensity to accept electrons | 3.67 eV |
Note: This table is illustrative and not based on published experimental data for this specific compound.
The flexibility of the piperidine (B6355638) ring and the rotatable bonds in the benzyl (B1604629) and propanoic acid side chains of this compound mean that the molecule can exist in multiple conformations. Conformational analysis is performed to identify the most stable, low-energy conformers. This process involves systematically rotating the flexible bonds and calculating the potential energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface are the stable conformers. This analysis is critical as the biological activity of a molecule is often dependent on its three-dimensional shape.
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can provide detailed insights into how a ligand, such as this compound, interacts with its biological target, typically a protein. nih.gov
An MD simulation would begin with the docking of the ligand into the active site of a target protein. The resulting complex is then placed in a simulated physiological environment, including water and ions. The simulation calculates the forces between atoms and their subsequent movements over a set period, often nanoseconds to microseconds. nih.gov This allows for the observation of the stability of the ligand-protein complex, the specific hydrogen bonds and other interactions that are formed and broken, and any conformational changes in the protein or ligand upon binding. researchgate.net Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can indicate the stability of the complex and the flexibility of different regions, respectively. researchgate.net
In Silico Screening and Virtual Ligand Design
In silico screening involves the use of computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a hit, virtual ligand design could be used to optimize its structure. This involves making modifications to the molecule's structure in a computational environment to improve its binding affinity, selectivity, or pharmacokinetic properties. nih.gov For example, derivatives of the parent compound could be designed by adding or modifying functional groups on the benzyl ring, the piperidine ring, or the propanoic acid chain to enhance interactions with the target protein. researchgate.net
Prediction of ADMET-Related Properties for Preclinical Research Guidance
The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a drug candidate are critical for its success. In silico tools can predict these properties early in the drug discovery process, helping to guide the selection and optimization of lead compounds. nih.gov Various computational models, often based on quantitative structure-activity relationships (QSAR), can predict properties such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. bldpharm.com Toxicity prediction models can also flag potential liabilities, such as mutagenicity or cardiotoxicity. mdpi.com
Table 2: Hypothetical Predicted ADMET Properties
| Property | Predicted Value/Classification | Implication for Drug Development |
| Human Intestinal Absorption | High | Good potential for oral absorption |
| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects |
| P-glycoprotein (P-gp) Substrate | No | Lower risk of efflux from target cells |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| hERG Inhibition | Low Risk | Lower risk of cardiotoxicity |
| Ames Mutagenicity | Non-mutagen | Low risk of being carcinogenic |
Note: This table is illustrative and not based on published experimental data for this specific compound.
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of the biological target is unknown, ligand-based drug design methods like pharmacophore modeling are employed. A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific target.
For this compound and its analogues, a pharmacophore model would be constructed by aligning a set of active molecules and identifying common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that possess the required features for biological activity.
Preclinical Pharmacological Investigations and Biological Activity of 3 1 Benzylpiperidin 3 Yl Propanoic Acid Derivatives
In Vitro Assay Development and Screening Methodologies
The preclinical evaluation of derivatives of 3-(1-benzylpiperidin-3-yl)propanoic acid involves a variety of in vitro assays to determine their pharmacological profile. These assays are crucial for identifying lead compounds and understanding their mechanism of action at the molecular and cellular levels.
Receptor Binding Assays (e.g., GluN2B, Histamine (B1213489) H3, Sigma-1 Receptors)
Receptor binding assays are fundamental in determining the affinity of a compound for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the receptor of interest. The test compound is then introduced to compete with the radioligand, and the extent of displacement is measured to determine the test compound's binding affinity, often expressed as an inhibition constant (Ki) or an IC50 value.
GluN2B-Containing NMDA Receptors: Derivatives of benzylpiperidine have been investigated for their interaction with N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit. For instance, tertiary N-alkylamines have been identified as pH-dependent antagonists of GluN2B-NMDA receptors, showing higher potency in simulated ischemic conditions (pH 6.9) compared to normal physiological pH (pH 7.6). sigmaaldrich.com The inhibitory activity is quantified by determining the IC50 values, which represent the concentration of the compound required to inhibit 50% of the receptor's activity. Some compounds also show binding to other receptors like the hERG channel and alpha1-adrenergic receptors. sigmaaldrich.com
Histamine H3 Receptors: Benzylpiperidine derivatives have been a focus in the development of antagonists for the histamine H3 receptor (H3R). nih.gov Radioligand binding studies, often using [3H]-N-α-methylhistamine, are employed to determine the binding affinities (Ki) of these compounds at the human H3 receptor (hH3R). nih.gov Modifications to the benzylpiperidine structure, such as the introduction of hydrophilic moieties, have been explored to improve drug-like properties while maintaining high affinity for the H3R. nih.gov For example, compound 12 (ST-1032), a benzylpiperidine variation, demonstrated a high affinity with a pKi of 9.3. nih.gov
Sigma-1 Receptors: The sigma-1 receptor, a unique intracellular chaperone protein, is another target for benzylpiperidine-related structures. mdpi.comsigmaaldrich.com Ligand binding to the sigma-1 receptor is assessed using radiolabeled ligands like [3H]-(+)-pentazocine. sigmaaldrich.com The binding site is thought to involve anionic amino acid residues within the C-terminal domain of the receptor. nih.gov Both agonist and antagonist activities of test compounds can be characterized. sigmaaldrich.com
Interactive Table: Receptor Binding Affinities of Benzylpiperidine Derivatives
| Compound/Derivative Class | Target Receptor | Assay Type | Key Findings (Ki/pKi/IC50) |
|---|---|---|---|
| Tertiary N-alkylamines | GluN2B-NMDA | pH-dependent antagonism | IC50 = 190 nM (pH 6.9), 1.8 µM (pH 7.6) sigmaaldrich.com |
| Benzylpiperidine variations (e.g., ST-1032) | Histamine H3 | Radioligand binding | pKi = 9.3 nih.gov |
| Keto derivative (ST-1703) | Histamine H3 | Radioligand binding | pKi = 8.6 nih.gov |
| Chalcone derivatives (IIIa-IIIc) | Histamine H3 | Radioligand binding | Ki < 25 nM nih.gov |
| Various ligands | Sigma-1 | Radioligand binding | High affinity for various agonists and antagonists sigmaaldrich.com |
Enzyme Inhibition Assays (e.g., Cholinesterases, Soluble Epoxide Hydrolase, Proteinase)
Enzyme inhibition assays are used to screen for compounds that can modulate the activity of specific enzymes, which can be therapeutic targets.
Cholinesterases: Derivatives of 1-benzylpiperidine (B1218667) have been designed as potent and selective inhibitors of acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibitory activity is typically determined using a spectrophotometric method, such as the one described by Ellman. nih.gov For example, 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d) was found to have an IC50 of 6.8 nM for AChE inhibition. nih.gov Some derivatives are also evaluated for their inhibitory activity against butyrylcholinesterase (BuChE). nih.gov
Soluble Epoxide Hydrolase (sEH): While specific studies on this compound derivatives as sEH inhibitors are not prevalent, the inhibition of sEH is a significant area of research with therapeutic potential for various diseases. nih.govnih.gov Inhibitors of sEH prevent the degradation of epoxyeicosatrienoic acids (EETs), which have beneficial biological effects. nih.gov The development of potent sEH inhibitors often involves urea-based structures, with compounds like t-AUCB showing low nanomolar IC50 values. nih.gov
Proteinase: The anti-inflammatory potential of related compounds has been linked to their ability to inhibit proteinases. researchgate.net Leukocyte proteinases are known to contribute to tissue damage during inflammation, and their inhibition is a target for anti-inflammatory drugs. researchgate.net The antitryptic activity of compounds can be evaluated as a measure of their anti-arthritic potential. mdpi.com For instance, novel flurbiprofen (B1673479) derivatives have been assessed for their antitryptic activity, with IC50 values ranging from 197.92 µmol/L to 2261.07 µmol/L. mdpi.com
Interactive Table: Enzyme Inhibition by Benzylpiperidine and Related Derivatives
| Compound/Derivative Class | Target Enzyme | Assay Method | Key Findings (IC50) |
|---|---|---|---|
| 1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one (6d) | Acetylcholinesterase (AChE) | Spectrophotometric | 6.8 nM nih.gov |
| Flurbiprofen derivatives | Trypsin | Antitryptic activity assay | 197.92 µmol/L to 2261.07 µmol/L mdpi.com |
Cell-Based Functional Assays (e.g., Cytotoxicity, Neuroprotection)
Cell-based assays provide insights into the biological effects of compounds in a more complex, physiological context than isolated receptor or enzyme assays.
Cytotoxicity: The cytotoxic effects of this compound derivatives and related compounds are evaluated against various cell lines, including cancer cells and non-cancerous cells, to determine their therapeutic index. mdpi.commdpi.com For example, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been screened for their antiproliferative activity against human lung carcinoma cells (A549). mdpi.com Some of these compounds, particularly those with an oxime moiety, have shown potent cytotoxicity with IC50 values in the low micromolar range, surpassing the efficacy of cisplatin (B142131) in some cases. mdpi.com The cytotoxicity towards non-cancerous cell lines like Vero is also assessed to gauge potential toxicity. mdpi.com
Neuroprotection: The neuroprotective effects of these compounds are often evaluated in cell-based models of neurotoxicity or neuroinflammation. For instance, the anti-inflammatory effects of new human histamine H3 receptor ligands with a flavonoid structure have been studied in murine microglial BV-2 cells. nih.gov These studies assess the ability of the compounds to reduce the production of pro-inflammatory mediators like nitric oxide and cytokines (e.g., IL-1β, IL-6, TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov The sigma-1 receptor is also implicated in neuroprotection, and its ligands are studied for their ability to mitigate cellular stress. mdpi.comsigmaaldrich.com
Assessment of Selectivity and Potency against Biological Targets
A crucial aspect of preclinical drug development is to assess the selectivity and potency of lead compounds. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is the degree to which a drug acts on a given site relative to other sites.
Derivatives of 1-benzylpiperidine have been shown to be highly potent and selective inhibitors of acetylcholinesterase (AChE). nih.gov For example, the compound 1-(2-Methyl-6-benzothiazolyl)-3-(N-benzyl-4-piperidinyl)propan-1-one hydrochloride (6d) exhibits an IC50 of 6.8 nM for AChE, indicating high potency. nih.gov The selectivity is often determined by comparing the inhibitory activity against AChE with that against butyrylcholinesterase (BuChE). nih.gov
In the context of histamine H3 receptor antagonists, benzylpiperidine derivatives have been synthesized to achieve high potency, with some compounds displaying pKi values greater than 9. nih.gov The selectivity is assessed by testing these compounds against other histamine receptor subtypes and a panel of other G-protein coupled receptors.
For GluN2B receptor antagonists, some tertiary N-alkylamines show a degree of selectivity based on pH, being more potent in acidic (ischemic) conditions. sigmaaldrich.com However, they may also exhibit off-target binding to other receptors like the hERG channel and alpha1-adrenergic receptors, which needs to be considered. sigmaaldrich.com
In Vitro Studies of Anti-Inflammatory, Antimicrobial, and Other Biological Activities
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory properties of propanoic acid derivatives. nih.govorientjchem.orghumanjournals.com The in vitro anti-inflammatory activity can be assessed through various methods, including the inhibition of albumin denaturation, as protein denaturation is a known cause of inflammation. researchgate.netmdpi.com Some 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives have shown significant anti-inflammatory activity. nih.gov The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which reduces the synthesis of prostaglandins. mdpi.com
Antimicrobial Activity: Derivatives of propanoic acid have also been investigated for their antimicrobial properties. humanjournals.comnih.govnih.govresearchgate.net For instance, new pipemidic acid derivatives have demonstrated strong activity against Gram-negative bacteria such as Proteus mirabilis, Salmonella typhimurium, and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 0.98-7.81 µg/ml. nih.gov Some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown potent antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. nih.gov
Interactive Table: In Vitro Biological Activities of Propanoic Acid Derivatives
| Derivative Class | Biological Activity | Assay | Key Findings |
|---|---|---|---|
| Pipemidic acid derivatives | Antibacterial | Minimum Inhibitory Concentration (MIC) | MICs of 0.98-7.81 µg/ml against Gram-negative bacteria nih.gov |
| 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives | Anti-inflammatory | Rat paw edema method | Significant activity observed nih.gov |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Antibacterial | Minimum Inhibitory Concentration (MIC) | Strong activity against Gram-positive bacteria nih.gov |
| Flurbiprofen derivatives | Anti-inflammatory | Inhibition of albumin denaturation | Dose-dependent inhibition mdpi.com |
Evaluation in Preclinical Animal Models (e.g., Antinociception, Cognitive Function, Neuroinflammation)
Preclinical animal models are essential for evaluating the in vivo efficacy and potential therapeutic applications of drug candidates.
Cognitive Function: Derivatives of 1-benzylpiperidine that act as acetylcholinesterase inhibitors have been evaluated in animal models for their effects on cognitive function. For example, compound 6d has been shown to cause a dose-dependent increase in total acetylcholine levels in the mouse forebrain. nih.gov Furthermore, in vivo microdialysis experiments in rats demonstrated that this compound increases extracellular acetylcholine levels, which is a key mechanism for enhancing cognitive function. nih.gov
Neuroinflammation: The anti-inflammatory effects of histamine H3 receptor ligands have been studied in models of neuroinflammation. nih.gov While specific in vivo data for this compound derivatives in neuroinflammation models is limited, the in vitro findings suggest potential for in vivo efficacy.
Antinociception: Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) with analgesic properties. orientjchem.org The antinociceptive (pain-relieving) effects of new derivatives are often evaluated in animal models of pain, such as the carrageenan-induced paw edema model, which also assesses anti-inflammatory activity. orientjchem.orghumanjournals.com
Structure Activity Relationship Sar Studies of 3 1 Benzylpiperidin 3 Yl Propanoic Acid and Analogues
Systematic Modification of the Propanoic Acid Moiety and its Impact on Activity
The propanoic acid side chain is a critical component of 3-(1-Benzylpiperidin-3-yl)propanoic acid, playing a significant role in its interaction with biological targets, likely through ionic bonding and hydrogen bond interactions. Modifications to this group, such as esterification, amidation, or replacement with bioisosteres, can profoundly affect the compound's potency and selectivity.
Research on analogous 3-substituted propanoic acids has shown that the free carboxylate is often essential for potent activity at certain receptors. For instance, in a series of 3-(2-aminocarbonylphenyl)propanoic acid analogs, the carboxylic acid was a key pharmacophoric element. nih.gov However, ester and amide derivatives can serve as prodrugs, which may improve pharmacokinetic properties such as membrane permeability. The in vivo hydrolysis of these esters and amides would then release the active carboxylic acid.
The impact of such modifications is often evaluated through in vitro binding or functional assays. The following table illustrates how modifications to the carboxylic acid moiety in a series of related propanoic acid derivatives can influence their biological activity, represented by IC50 values.
| Compound ID | Modification of Propanoic Acid Moiety | Biological Activity (IC50, µM) |
| 1a | Carboxylic Acid | 0.5 |
| 1b | Methyl Ester | 5.2 |
| 1c | Ethyl Ester | 7.8 |
| 1d | Amide | 10.5 |
| 1e | N-Methyl Amide | 12.3 |
This table is a representative example based on findings for analogous compounds and is intended to illustrate the principles of SAR.
As the table suggests, conversion of the carboxylic acid to its methyl or ethyl ester (compounds 1b and 1c) or to an amide (compounds 1d and 1e) typically leads to a decrease in direct in vitro activity. This underscores the importance of the negatively charged carboxylate for optimal interaction with a positively charged residue in the binding site of the target protein.
Furthermore, the replacement of the carboxylic acid with other acidic groups, known as bioisosteres, such as tetrazole or phosphonic acid, can modulate the compound's acidity and steric profile, leading to altered activity and selectivity.
Investigation of Substitutions on the Benzyl (B1604629) Group and Piperidine (B6355638) Ring
Substitutions on both the benzyl group and the piperidine ring of this compound can significantly influence its pharmacological profile. These modifications can affect the compound's lipophilicity, electronic distribution, and steric bulk, thereby altering its binding affinity and selectivity for its biological target.
Benzyl Group Substitutions:
The benzyl group often interacts with a hydrophobic pocket within the receptor. Substituents on the phenyl ring can modulate the strength of this interaction. Electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -F, -CF3) can alter the electronic nature of the ring and its interaction with aromatic amino acid residues in the binding site. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the group.
In studies of N-benzylpiperidine derivatives, it has been observed that the introduction of small, lipophilic substituents at the para-position of the benzyl ring can enhance potency. ajchem-a.com For example, a para-methyl or para-chloro substituent might lead to a more favorable interaction with the target.
Piperidine Ring Substitutions:
Modifications to the piperidine ring can influence the compound's conformational preferences and basicity. The introduction of substituents on the piperidine ring can create steric hindrance, which may either enhance or diminish activity depending on the topology of the binding site. Furthermore, such substitutions can alter the pKa of the piperidine nitrogen, which may be crucial for its interaction with the receptor or for its pharmacokinetic properties. Studies on related piperidine derivatives have shown that even small alkyl groups on the piperidine ring can lead to significant changes in biological activity. ajchem-a.com
The following table provides hypothetical data on how substitutions on the benzyl and piperidine rings could affect the activity of this compound analogues.
| Compound ID | Benzyl Ring Substitution | Piperidine Ring Substitution | Biological Activity (IC50, µM) |
| 2a | H | H | 0.5 |
| 2b | 4-CH3 | H | 0.2 |
| 2c | 4-Cl | H | 0.3 |
| 2d | 2-F | H | 1.2 |
| 2e | H | 4-CH3 | 0.8 |
| 2f | H | 2-CH3 | 2.5 |
This table is a representative example based on findings for analogous compounds and is intended to illustrate the principles of SAR.
Conformational Restraints and Rigid Analogues in SAR Optimization
The flexibility of the this compound molecule allows it to adopt multiple conformations, only one of which may be the "active" conformation for binding to its biological target. To identify this active conformation and to enhance potency and selectivity, medicinal chemists often design and synthesize conformationally restrained or rigid analogues. nih.gov By locking the molecule into a more defined shape, it is possible to favor the desired binding conformation and reduce the entropic penalty upon binding.
For a molecule like this compound, conformational restriction can be achieved in several ways:
Introduction of double bonds or small rings: Incorporating a double bond into the piperidine ring or the propanoic acid side chain can limit rotational freedom. Similarly, fusing a small ring (e.g., cyclopropane) to the piperidine or side chain can create a more rigid structure.
Bridging: Creating a bridge between the piperidine ring and the benzyl group or between different positions on the piperidine ring can severely restrict the molecule's flexibility.
Studies on rigid GABA analogues have demonstrated that such strategies can lead to compounds with enhanced potency and selectivity for different GABA receptor subtypes. researchgate.net For example, introducing a cyclopentene (B43876) ring to constrain the GABA backbone has led to potent and selective GABA receptor modulators. nih.gov
The following table illustrates how introducing conformational restraints might affect the biological activity of analogues of this compound.
| Compound ID | Structural Modification for Conformational Restraint | Biological Activity (IC50, µM) |
| 3a | Flexible (Parent Compound) | 0.5 |
| 3b | Double bond in piperidine ring | 0.1 |
| 3c | Cyclopropane fused to piperidine ring | 0.08 |
| 3d | Bridged between piperidine and benzyl group | 2.0 |
This table is a representative example based on findings for analogous compounds and is intended to illustrate the principles of SAR.
Stereochemical Effects on Biological Activity and Selectivity
This compound is a chiral molecule, with a stereocenter at the 3-position of the piperidine ring. The two enantiomers, (R)- and (S)-3-(1-Benzylpiperidin-3-yl)propanoic acid, can exhibit significantly different biological activities and selectivities. This is because the three-dimensional arrangement of the atoms in each enantiomer will lead to different interactions with the chiral environment of the biological target, such as an enzyme or a receptor binding site. dntb.gov.ua
It is common for one enantiomer (the eutomer) to be significantly more potent than the other (the distomer). The distomer may be inactive, have a different type of activity, or even contribute to side effects. Therefore, the synthesis and testing of individual enantiomers is a critical step in drug discovery and development.
In the context of GABA analogues and piperidine-containing drugs, stereochemistry has been shown to be a key determinant of activity. drugdesign.org For example, the (R)- and (S)-enantiomers of nipecotic acid, a GABA uptake inhibitor, show different potencies and selectivities. Similarly, for analogues of this compound, it is expected that the (R) and (S) enantiomers will display distinct pharmacological profiles.
The following table presents hypothetical data illustrating the potential differences in activity between the enantiomers of this compound.
| Compound ID | Stereochemistry | Biological Activity (IC50, µM) |
| 4a | Racemic | 0.5 |
| 4b | (S)-enantiomer | 0.1 |
| 4c | (R)-enantiomer | 10.0 |
This table is a representative example based on findings for analogous compounds and is intended to illustrate the principles of SAR.
This data illustrates a scenario where the (S)-enantiomer is the more active form, highlighting the importance of stereochemistry in the interaction of the molecule with its biological target.
Computational SAR Approaches (e.g., QSAR, 3D-QSAR)
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR, are powerful tools for understanding the SAR of a series of compounds like the analogues of this compound. These methods aim to build mathematical models that correlate the chemical structures of compounds with their biological activities. nih.gov
QSAR studies typically use molecular descriptors that quantify various physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (pKa, dipole moment), and steric parameters (molecular weight, molar refractivity). A statistical model, often based on multiple linear regression or partial least squares, is then developed to predict the biological activity of new, unsynthesized analogues.
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional properties of the molecules. scienceopen.com In these approaches, the molecules in a dataset are aligned, and their steric and electrostatic fields are calculated at various points in a 3D grid. The resulting field values are then correlated with the biological activities to generate a 3D-QSAR model. This model can be visualized as a contour map, highlighting regions in space where steric bulk, positive or negative charge, or hydrophobic character is predicted to increase or decrease activity. imist.ma
For this compound and its analogues, a 3D-QSAR study could provide valuable insights into the optimal structural features for potent activity. For example, the contour maps might indicate that a bulky, hydrophobic group is preferred on the benzyl ring, while a hydrogen bond donor is favored at a specific position on the piperidine ring. These insights can then guide the design of new, more potent analogues.
The development of a robust QSAR or 3D-QSAR model relies on a dataset of compounds with a wide range of structural diversity and accurately measured biological activities. The predictive power of the model is then validated using a separate test set of compounds.
Molecular Mechanism of Action Elucidation for 3 1 Benzylpiperidin 3 Yl Propanoic Acid
Identification of Primary Molecular Targets (e.g., Enzymes, Receptors, Transporters)
There is no available information in the scientific literature identifying the primary molecular targets of 3-(1-Benzylpiperidin-3-yl)propanoic acid.
Elucidation of Downstream Biochemical Pathways Modulated by the Compound
Due to the lack of information on its primary targets, the downstream biochemical pathways modulated by this compound have not been elucidated.
Investigation of Binding Modes and Interaction Sites through Co-crystallography and Mutagenesis
No co-crystallography or mutagenesis studies involving this compound have been published, and therefore its binding modes and interaction sites remain unknown.
Impact on Cellular Physiology and Homeostasis
The effects of this compound on cellular physiology and homeostasis have not been documented in the available scientific literature.
Strategic Applications in Academic Chemical Research
3-(1-Benzylpiperidin-3-yl)propanoic Acid as a Versatile Synthetic Building Block
In the realm of medicinal chemistry and organic synthesis, this compound serves as a versatile synthetic building block. A building block in this context is a molecule that can be readily incorporated into a larger, more complex structure through reliable chemical reactions. The utility of this compound stems from its bifunctional nature: the carboxylic acid group of the propanoic acid chain and the tertiary amine within the benzylpiperidine ring.
The carboxylic acid is a particularly useful functional group, readily undergoing reactions such as amidation to form amides, esterification to form esters, or reduction to form alcohols. These transformations allow chemists to link the this compound scaffold to other molecules or functional groups, systematically building complexity. For instance, similar propanoic acid derivatives have been used to synthesize a variety of compounds, including those with antimicrobial or anticancer properties. mdpi.commdpi.com The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for example, is achieved through the hydroarylation of the carbon-carbon double bond in precursor molecules. mdpi.com
Similarly, the N-benzyl group on the piperidine (B6355638) ring can be modified. While the benzyl (B1604629) group itself is often crucial for biological activity, it can be removed (debenzylation) and replaced with other substituents to explore structure-activity relationships (SAR). This adaptability allows for the creation of extensive libraries of related compounds, each with slightly different properties, which is a cornerstone of modern drug discovery. The synthesis of new N,N-disubstituted β-amino acids and their derivatives from N-phenyl-N-thiocarbamoyl-β-alanine using the Hantzsch method is an example of how such scaffolds can be modified. nih.govresearchgate.net The core structure is amenable to straightforward chemical reactions, enabling the attachment of various functional groups. eur.nl
Application as a Chemical Probe for Biological Pathway Interrogation
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or entire pathways, in a selective manner. While direct application of this compound as a probe is not extensively documented, its structural analogs, particularly those based on the N-benzylpiperidine core, are widely used for this purpose. These analogs have been instrumental in interrogating pathways implicated in neurodegenerative diseases. researchgate.netnih.gov
For example, derivatives containing the N-benzylpiperidine scaffold have been developed as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme critical to the cholinergic pathway and a key target in Alzheimer's disease research. nih.govnih.gov By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine (B1216132), allowing researchers to study the downstream effects of enhanced cholinergic signaling in both cellular and animal models. nih.gov The use of such specific inhibitors helps to elucidate the role of AChE in both normal physiology and disease pathology. The development of these probes is often guided by computational methods, such as pharmacophore modeling, to ensure they interact specifically with the target enzyme's active site. researchgate.net
Role in Lead Compound Identification and Optimization for Research
In drug discovery, a "lead compound" is a chemical starting point that has a desired biological activity but may have suboptimal properties like potency, selectivity, or metabolic stability. danaher.comslideshare.netresearchgate.net The process of lead optimization involves chemically modifying the lead compound to improve these characteristics. The this compound scaffold has proven to be a fruitful starting point for identifying and optimizing lead compounds in academic research. danaher.comslideshare.netresearchgate.net
The N-benzylpiperidine core is a recognized pharmacophore for targeting enzymes involved in Alzheimer's disease. researchgate.netnih.gov Researchers begin with a lead structure, often identified through screening or computational design, and then synthesize a series of analogs by modifying different parts of the molecule. nih.govdanaher.com For derivatives of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine, structural modifications were performed on four different parts of the initial compound to establish structure-activity relationships (SAR). nih.gov
The optimization cycle involves several key steps:
Design: New derivatives are designed, often using computational modeling to predict how changes will affect binding to the target. danaher.com
Synthesis: The designed molecules are synthesized, using the lead compound as a template. danaher.com
Testing: The new compounds are tested in biological assays to measure their activity and other properties. danaher.com
This iterative process has led to the development of highly potent and selective inhibitors. For example, starting from an initial lead, optimization of the pyridazine (B1198779) and benzylpiperidine moieties led to compounds with significantly increased potency against acetylcholinesterase. nih.gov Similarly, research on 3-benzoylpropionic acid derivatives involved analyzing the quantitative structure-activity relationships of 30 different compounds to understand how substituents influence biological activity in suppressing adjuvant arthritis. nih.gov
Table 1: Examples of Lead Compound Optimization Based on Related Scaffolds
| Lead Scaffold | Target/Application | Optimization Strategy | Outcome | Citation |
|---|---|---|---|---|
| N-Benzylpiperidine | Alzheimer's Disease (AChE/BACE-1) | Modification of substituents on the core structure | Identification of potent and balanced dual inhibitors. | researchgate.netnih.gov |
| 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine | Acetylcholinesterase (AChE) Inhibition | Structural modifications on four different parts of the lead compound. | A 12-fold increase in potency for the best derivative. | nih.gov |
| 3-Benzoylpropionic acid | Adjuvant Arthritis | Analysis of electronic effects and structural features of substituents. | Understanding of how substituents affect biological activity. | nih.gov |
Design of Multitargeted Ligands Based on the this compound Scaffold
Complex diseases like Alzheimer's often involve multiple pathological pathways, which has spurred the development of multitarget-directed ligands (MTDLs). nih.gov An MTDL is a single chemical entity designed to interact with two or more distinct biological targets, offering a potentially more effective therapeutic approach than single-target drugs. mdpi.comscilit.comresearchgate.net The this compound scaffold is well-suited for this strategy.
Researchers have successfully designed N-benzylpiperidine analogs that act as dual inhibitors of both acetylcholinesterase (AChE) and β-secretase-1 (BACE-1), two key enzymes in the progression of Alzheimer's disease. researchgate.netnih.gov The design philosophy posits that the N-benzylpiperidine core can interact with the catalytic sites of both enzymes. researchgate.net By carefully selecting and positioning different functional groups onto this central scaffold, chemists can fine-tune the binding affinity for each target.
For instance, in one study, a series of N-benzylpiperidine analogs were synthesized and tested against both AChE and BACE-1. nih.gov Several compounds in the series showed significant and balanced inhibitory activity against both enzymes. nih.gov This dual action is advantageous: inhibiting AChE addresses the symptomatic cognitive decline, while inhibiting BACE-1 reduces the production of amyloid-β peptides, a central event in the disease's pathology. nih.gov This approach demonstrates the power of the benzylpiperidine scaffold in creating sophisticated MTDLs for complex neurodegenerative disorders. researchgate.netnih.gov
Development of Radiolabeled Analogs for Preclinical Imaging Research
Preclinical imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), are indispensable tools in research. nih.gov They allow for the non-invasive visualization and quantification of biological processes in living subjects. nih.gov This is achieved by administering a radiolabeled probe, or radiotracer, that specifically binds to a target of interest. nih.govnih.gov
The development of radiolabeled analogs of bioactive molecules, including those based on the this compound scaffold, is an active area of research. The process involves attaching a positron-emitting (e.g., Fluorine-18) or gamma-emitting (e.g., Indium-111) isotope to the molecule. nih.govnih.gov The structural integrity of the parent molecule must be largely maintained to ensure it retains its affinity and selectivity for its biological target.
While specific radiolabeling of this compound is not prominently featured, the general strategy is well-established for similar structures. nih.govnih.gov For example, radiolabeled peptides containing the Arg-Gly-Asp (RGD) sequence have been developed to image αvβ3 integrin, a protein that is overexpressed in many tumor cells and is a marker for angiogenesis. nih.govresearchgate.net These agents allow researchers to monitor tumor growth and assess the effectiveness of antiangiogenic therapies non-invasively. nih.govnih.gov The modular nature of these imaging agents, consisting of a targeting vector, a linker, and a chelator for the radioisotope, allows for broad applicability. eur.nlnih.gov The development of such radiolabeled analogs based on novel scaffolds is crucial for translating laboratory discoveries into clinical understanding. nih.gov
Future Research Directions and Emerging Paradigms for 3 1 Benzylpiperidin 3 Yl Propanoic Acid
Exploration of Novel Biological Targets and Mechanisms
A primary future direction for research on 3-(1-benzylpiperidin-3-yl)propanoic acid will be the comprehensive exploration of its potential biological targets and the elucidation of its mechanisms of action. The piperidine (B6355638) core is a key pharmacophore in many compounds targeting a variety of receptors and enzymes. tandfonline.com
The N-benzyl group, in particular, has been associated with affinity for several targets, including cholinesterases and sigma receptors, making these promising initial targets for investigation. encyclopedia.pubnih.gov Furthermore, the propanoic acid side chain could facilitate interactions with receptors or enzymes that recognize carboxylic acid moieties, such as certain G-protein coupled receptors or metabolic enzymes.
Future studies should aim to screen the compound against a broad panel of biological targets to identify novel interactions. Once a primary target is identified, detailed mechanistic studies will be crucial to understand how the compound modulates its function at a molecular level. This could involve investigating its effects on downstream signaling pathways, enzyme kinetics, or receptor binding dynamics.
| Potential Biological Target Classes for Piperidine Derivatives | Examples | Potential Therapeutic Areas |
| G-Protein Coupled Receptors (GPCRs) | Opioid, Dopamine, Serotonin Receptors | Pain, Psychiatric Disorders, Neurological Diseases |
| Ion Channels | Sodium, Potassium, Calcium Channels | Cardiac Arrhythmias, Epilepsy, Pain |
| Enzymes | Cholinesterases, Monoamine Oxidases, Kinases | Alzheimer's Disease, Parkinson's Disease, Cancer |
| Transporters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Depression, ADHD |
| Sigma Receptors | Sigma-1 and Sigma-2 Receptors | Neuropathic Pain, Neurodegenerative Diseases, Cancer |
Integration with Advanced High-Throughput Screening Technologies
To efficiently explore the vast landscape of potential biological targets, the integration of this compound into advanced high-throughput screening (HTS) platforms is essential. HTS allows for the rapid screening of large compound libraries against a multitude of biological assays, significantly accelerating the discovery of new biological activities. chemdiv.com
The compound could be included in diverse screening libraries to be tested against a wide range of targets, including enzymes, receptors, and whole-cell assays. chemdiv.com Modern HTS technologies, such as automated liquid handling and multimode signal detection, enable screening in high-density formats (e.g., 1536-well plates), providing a wealth of data in a short period. chemdiv.com A tiered screening approach, starting with broad primary screens followed by more focused secondary and orthogonal assays, would be a robust strategy to identify and validate promising hits. chemdiv.com
| High-Throughput Screening Assay Formats | Principle | Example Application |
| Biochemical Assays | Measure the effect of a compound on a purified protein target (e.g., enzyme or receptor). | Kinase inhibition assays, receptor binding assays. |
| Cell-Based Assays | Measure the effect of a compound on a specific cellular process or pathway in living cells. | Reporter gene assays, calcium flux assays, cell viability assays. |
| Phenotypic Screening | Measure the effect of a compound on a cellular or organismal phenotype without a preconceived target. | Screening for neurite outgrowth, inhibition of cancer cell proliferation. |
| High-Content Screening (HCS) | Uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously. | Subcellular localization of proteins, morphological changes in cells. |
Application in Chemical Biology and Proteomics Research
The unique structure of this compound makes it an attractive candidate for the development of chemical probes to investigate biological systems. By incorporating a reactive group or a reporter tag, the compound can be transformed into a tool for chemical biology and proteomics studies. youtube.com
One powerful approach is activity-based protein profiling (ABPP), which utilizes reactive chemical probes to map the active sites of enzymes and other proteins directly in complex biological systems. youtube.com A derivative of this compound functionalized with an electrophilic "warhead" could be used to covalently label its protein targets, enabling their identification and characterization using mass spectrometry-based proteomics.
Furthermore, the compound could be modified with an affinity tag (e.g., biotin) or a fluorescent dye to create probes for pull-down assays or cellular imaging, respectively. These tools would be invaluable for identifying binding partners, validating target engagement in cells, and visualizing the subcellular localization of the compound's interactions. The integration of such chemical probes with proteomic platforms can provide a global view of the compound's effects on protein-protein interactions within the cell. omicsdi.org
Advanced Computational Methodologies for Predictive Modeling
Advanced computational methodologies offer a powerful and resource-efficient means to guide the future investigation of this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed to predict the compound's biological activities and to understand its interactions with potential targets at an atomic level. nih.govresearchgate.net
QSAR models can be developed based on existing data for structurally related piperidine derivatives to predict the potential bioactivities of this compound. nih.gov Molecular docking simulations can be used to predict the binding mode of the compound within the active site of known or putative protein targets, providing insights into the key molecular interactions that govern binding affinity and selectivity. nih.gov
Molecular dynamics simulations can further refine these models by simulating the dynamic behavior of the compound-protein complex over time, offering a more realistic representation of the binding event. These computational approaches can prioritize experimental studies, guide the design of new analogs with improved properties, and help to interpret experimental results. researchgate.net
| Computational Modeling Technique | Application in Drug Discovery | Information Gained |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of new compounds based on their chemical structure. | Predicted bioactivity, identification of key structural features for activity. |
| Molecular Docking | Predict the preferred orientation of a ligand when bound to a receptor. | Binding pose, binding affinity, key intermolecular interactions. |
| Molecular Dynamics (MD) Simulations | Simulate the time-dependent behavior of a molecular system. | Stability of ligand-receptor complex, conformational changes upon binding. |
| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups responsible for biological activity. | Virtual screening, design of new active compounds. |
| Machine Learning and Artificial Intelligence (AI) | Develop predictive models for bioactivity, ADMET properties, and potential targets. nih.gov | Enhanced predictive accuracy, identification of complex structure-activity relationships. |
Collaborative Research Opportunities and Interdisciplinary Studies
The comprehensive investigation of this compound will necessitate a highly collaborative and interdisciplinary approach. The complexity of modern drug discovery and chemical biology research requires the integration of expertise from various scientific fields.
Collaborations between synthetic chemists, pharmacologists, biochemists, computational scientists, and clinicians will be crucial for advancing our understanding of this compound. Synthetic chemists can design and synthesize novel analogs for structure-activity relationship studies, while pharmacologists and biochemists can perform the biological evaluations. Computational scientists can provide predictive models and mechanistic insights, and clinicians can offer perspectives on the potential therapeutic applications.
Such interdisciplinary studies are essential to bridge the gap between basic scientific discoveries and their translation into tangible benefits for human health. Academic-industrial partnerships could also play a significant role in accelerating the development of this and other promising compounds. youtube.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
